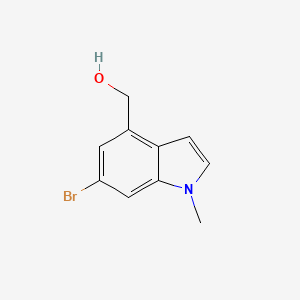

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol

Description

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol is a brominated indole derivative featuring a hydroxymethyl group at position 4, a bromine atom at position 6, and a methyl group at position 1 of the indole ring. Its molecular formula is C10H10BrNO, with a molecular weight of 240.10 g/mol .

Properties

IUPAC Name |

(6-bromo-1-methylindol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-3-2-9-7(6-13)4-8(11)5-10(9)12/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZKSFGRFDLRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=C(C=C21)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the methanol group to a carboxylic acid.

Reduction: Reduction reactions can reduce the bromine atom to hydrogen.

Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid.

Reduction: 6-Bromo-1-methyl-1H-indol-4-yl-hydride.

Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting a range of diseases.

Antimicrobial Activity:

Recent studies have highlighted the utility of (6-Bromo-1-methyl-1H-indol-4-yl)-methanol in synthesizing indole-based inhibitors that demonstrate antimicrobial properties. For instance, it serves as a building block in the synthesis of inhibitors for bacterial cystathionine γ-synthase, which is crucial for bacterial survival and pathogenicity . The derivatives synthesized from this compound showed promising activity against various bacterial strains.

Antiviral Properties:

Another significant application is its potential in antiviral drug development. Research has indicated that derivatives of indole compounds can inhibit HIV integrase, an enzyme critical for the viral replication cycle. This compound could be employed to synthesize such derivatives, thereby contributing to HIV treatment strategies .

Organic Synthesis

This compound is also valuable in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, making it suitable for constructing complex molecular architectures.

Synthesis of Indole Derivatives:

The compound can be utilized to synthesize a variety of indole derivatives through methods such as Friedel-Crafts reactions and amidation processes. These reactions allow for the introduction of different functional groups, enhancing the biological activity of the resulting compounds .

Chiral Synthesis:

Moreover, it plays a role in asymmetric synthesis where chirality is introduced at specific positions in the indole framework. This is particularly important in developing pharmaceuticals that require specific stereochemistry for optimal efficacy .

Case Study 1: Synthesis of Antibacterial Agents

A study conducted on the synthesis of indole-based antibacterial agents utilized this compound as a key intermediate. The researchers modified this compound to create derivatives that exhibited enhanced antibacterial activity against resistant strains of bacteria. The synthetic pathway involved several steps starting from this compound, showcasing its utility as a versatile building block .

Case Study 2: Development of Antiviral Compounds

In another research project aimed at developing antiviral compounds targeting HIV, this compound was used to synthesize novel indole derivatives. These derivatives were tested for their ability to inhibit HIV integrase, with some showing significant inhibitory activity, thus highlighting the potential application of this compound in antiviral drug discovery .

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: Binds to specific receptors or enzymes, influencing their activity.

Pathways Involved: May modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogs with Bromine and Hydroxymethyl Substitutions

Several brominated indole derivatives share structural similarities but differ in substituent positions and functional groups:

Key Findings :

Functional Group Variations: Methoxy and Chloro Substituents

Compounds with methoxy or chloro groups highlight the role of substituent electronegativity:

Key Findings :

Heterocyclic Variants: Indazole Derivatives

Indazoles, which feature a fused benzene and pyrazole ring, demonstrate the impact of heterocycle core modifications:

Biological Activity

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol, an indole derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known to exhibit a wide range of biological activities. These compounds have been implicated in various pharmacological effects due to their ability to interact with multiple biological targets. The following sections detail specific activities and mechanisms associated with this compound.

Target Receptors

This compound binds with high affinity to several receptors, influencing various signaling pathways. This binding is crucial for its biological effects, including modulation of enzyme activity and gene expression.

Biological Activities

The compound exhibits various biological activities:

- Antiviral : It shows potential in inhibiting viral replication.

- Anticancer : Preliminary studies indicate significant cytotoxic effects against cancer cell lines.

- Anti-inflammatory : It has been observed to reduce inflammatory markers in vitro.

- Antimicrobial : The compound demonstrates efficacy against a range of bacterial strains .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. For instance, in vitro assays using the MTT method revealed that the compound has an IC50 value indicating effective growth inhibition in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 9.73 | Apoptosis induction |

| MCF-7 | 225 | Cell cycle arrest |

Anti-inflammatory Effects

In a study assessing anti-inflammatory properties, this compound was shown to significantly inhibit IL-6 and TNF-alpha production in treated cells. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Properties

In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. Results indicated a marked increase in lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and necrosis at higher concentrations. Flow cytometry analysis further confirmed increased apoptosis rates among treated cells .

Case Study 2: Antimicrobial Activity

A comparative study tested the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibited significant inhibitory effects, enhancing the effectiveness of conventional antibiotics against resistant strains .

Biochemical Pathways

The biochemical pathways influenced by this compound include modulation of signaling cascades related to apoptosis and inflammation. The compound's interaction with specific enzymes leads to alterations in metabolic processes that underpin its therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for (6-Bromo-1-methyl-1H-indol-4-yl)-methanol, and how can reaction yields be optimized?

Methodological Answer: The synthesis of indole derivatives like This compound typically involves multi-step functionalization. Key steps include:

- Bromination : Introduce bromine at the 6-position using electrophilic brominating agents (e.g., NBS in DMF or Br₂ with Fe catalysis) .

- Methylation : Protect the indole nitrogen via alkylation (e.g., methyl iodide/K₂CO₃ in DMF) to form 1-methylindole .

- Hydroxymethylation : Install the methanol group at the 4-position via Friedel-Crafts alkylation or directed lithiation followed by quenching with formaldehyde .

Yield Optimization : - Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Reported yields for similar indole derivatives range from 45–70% .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>95% target peak area).

- Melting Point : Compare observed mp with literature values (if available).

- Structural Confirmation :

- NMR : Confirm substitution patterns:

- ¹H NMR : Look for singlet (~δ 3.7 ppm) for OCH₃ (if present), aromatic protons (δ 6.8–7.5 ppm), and methyl group (δ 2.4–3.1 ppm) .

- ¹³C NMR : Identify quaternary carbons (C-Br at ~δ 110 ppm) and methanol carbon (δ 60–65 ppm) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or tautomerism. Address them via:

- Solvent Screening : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. How can the bioactivity of this compound be explored in cancer research?

Methodological Answer:

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges : Low solubility in common solvents, polymorphism, or disordered crystal packing.

- Mitigation Strategies :

- Solvent Optimization : Screen solvent mixtures (e.g., EtOAc/hexane, DCM/pentane) via slow evaporation.

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

- Temperature Gradients : Use cooling crystallization (e.g., from 40°C to 4°C over 48 hours) .

- Additives : Add trace amounts of ionic liquids (e.g., [BMIM]BF₄) to improve crystal lattice stability .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- Reactivity Prediction :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 09) to predict electrophilic/nucleophilic sites. The bromine atom likely acts as an electron-withdrawing group, directing substitution to the 5-position .

- Transition State Modeling : Use QM/MM methods to simulate reaction pathways (e.g., SNAr at C6) and identify activation barriers .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to assess solvent polarity on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.